![molecular formula C15H14N2O2 B1519715 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 1172743-77-9](/img/structure/B1519715.png)

2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Descripción general

Descripción

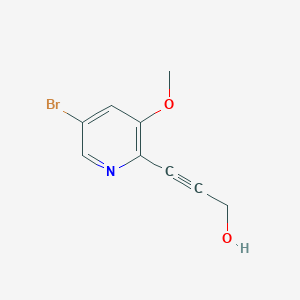

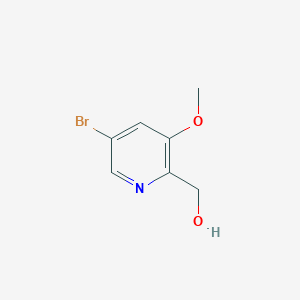

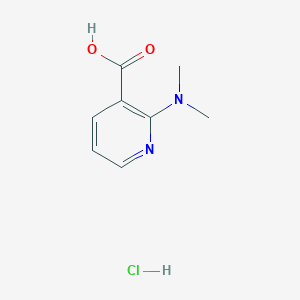

“2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one” is an aromatic ether with the molecular formula C15H14N2O2 . It has a molecular weight of 254.28 g/mol .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones has been achieved through the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines . This process was catalyzed by PdI(2) and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292), resulting in good yields under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one” includes four hydrogen bond acceptors, two hydrogen bond donors, and no freely rotating bonds . The compound has a polar surface area of 56 Å .Chemical Reactions Analysis

The base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids results in dibenzo[b,f][1,4]oxazepin-11(10H)-ones .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 477.5±45.0 °C at 760 mmHg, and a flash point of 242.6±28.7 °C . It also has an ACD/LogP value of 0.93 and an ACD/LogD (pH 7.4) value of 1.42 .Aplicaciones Científicas De Investigación

Synthesis of Monohydroxydibenzoxazepin Derivatives

The compound has been utilized in the preparation of monohydroxydibenzoxazepin derivatives. These derivatives have been synthesized and their mass spectra determined, which is crucial for identifying and distinguishing between isomeric compounds . This application is significant in the field of analytical chemistry where precise identification of compounds is essential.

Development of Anticancer Agents

Research has indicated the potential of dibenzoxazepin derivatives in the synthesis of anticancer agents. These compounds have been evaluated for their cytotoxicity against breast cancer cells, with some showing potent activity and selectivity . This application is particularly promising in medicinal chemistry for developing targeted cancer therapies.

Green Chemistry Synthesis

The compound serves as a starting material in a base-promoted synthesis of dibenzoxazepinamines under metal-free conditions . This method is noteworthy for its environmental friendliness and efficiency, aligning with the principles of green chemistry which aim to reduce the use of hazardous substances in chemical synthesis.

Biomass-Derived Synthesis

An efficient method involving the compound has been established for assembling novel benzo-fused N-heterocycles mediated by biomass-derived N-arylated 2-aminophenol . This application is important for sustainable chemistry, utilizing renewable resources to create valuable chemical entities.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

8-amino-3,5-dimethylbenzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-3-5-14-12(7-9)17(2)15(18)11-8-10(16)4-6-13(11)19-14/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUUMGLQAUNANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)

![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)

![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)